molecular formula C12H9NO2 B8332283 Ethyl 3-(4-cyanophenyl)propynoate

Ethyl 3-(4-cyanophenyl)propynoate

Cat. No.: B8332283
M. Wt: 199.20 g/mol
InChI Key: IJCXWXPSKQWCBV-UHFFFAOYSA-N
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Description

Ethyl 3-(4-cyanophenyl)propynoate is an organic ester characterized by a propargyl (alkyne) backbone linked to a 4-cyanophenyl substituent. Its molecular formula is C₁₂H₉NO₂, featuring a rigid sp-hybridized triple bond between the carbonyl group and the aromatic ring. This compound is primarily utilized in synthetic organic chemistry as a precursor for pharmaceuticals and agrochemicals due to its reactivity in cycloadditions and cross-coupling reactions . Its structural rigidity, conferred by the triple bond, distinguishes it from analogous propenoate (double bond) and propanoate (single bond) derivatives, influencing both its chemical behavior and physical properties.

Properties

Molecular Formula

C12H9NO2

Molecular Weight

199.20 g/mol

IUPAC Name

ethyl 3-(4-cyanophenyl)prop-2-ynoate

InChI

InChI=1S/C12H9NO2/c1-2-15-12(14)8-7-10-3-5-11(9-13)6-4-10/h3-6H,2H2,1H3

InChI Key

IJCXWXPSKQWCBV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C#CC1=CC=C(C=C1)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and their implications:

Compound Name Functional Group Bond Type Substituent Position Key Features
Ethyl 3-(4-cyanophenyl)propynoate Ester, Alkyne Triple (C≡C) 3-(4-cyanophenyl) Rigid sp-hybridized backbone; limited conformational flexibility
Ethyl 3-(4-cyanophenyl)propenoate Ester, Alkene Double (C=C) 3-(4-cyanophenyl) Planar sp² geometry; participates in Diels-Alder reactions
Ethyl 3-(4-cyanophenyl)propanoate Ester, Alkane Single (C–C) 3-(4-cyanophenyl) Flexible sp³ backbone; reduced reactivity
Ethyl 3-(4-cyanophenyl)-3-oxopropionate Ketone, Ester Single (C–C) 3-(4-cyanophenyl) β-ketoester; prone to keto-enol tautomerism

Physical and Spectroscopic Properties

  • Boiling Points: this compound: Estimated ~120–130°C (lower than oxo derivatives due to reduced polarity). Ethyl 3-(4-cyanophenyl)-3-oxopropionate: 140°C .
  • Mass Spectrometry: Propynoates lack the characteristic halogen loss seen in propenoates and propanoates due to restricted orbital alignment .

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